molecular formula C18H16N4OS B6522535 2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 896702-83-3

2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6522535
CAS No.: 896702-83-3
M. Wt: 336.4 g/mol
InChI Key: VHEUKPZADIHMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one family, characterized by a fused bicyclic system incorporating a thiadiazole and quinazoline moiety. The specific substitution at the 2-position with a 4-(propan-2-yl)phenylamino group distinguishes it from other derivatives. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and antituberculosis properties, as observed in related compounds .

Properties

IUPAC Name

2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11(2)12-7-9-13(10-8-12)19-17-21-22-16(23)14-5-3-4-6-15(14)20-18(22)24-17/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUKPZADIHMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one derivatives is highly dependent on substituents at the 2-position and modifications to the fused aromatic system. Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Structural Analogs

Compound Name / ID Substituent(s) Biological Activity Key Findings Reference
Target Compound 4-(propan-2-yl)phenylamino Not explicitly reported (in evidence) Structurally similar to active derivatives; isopropyl group may enhance hydrophobic interactions
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Propylthio Antituberculosis Highest activity against M. tuberculosis (Mtb) due to hydrophobic interactions with InhA
USP/VA-1 4-Methoxyphenylamino Antibacterial (vs. E. coli) Comparable to amoxicillin; methoxy group enhances electron donation
USP/VA-2 Methyl Anti-HIV-2 (ROD strain) Maximal protection against HIV-2; methyl group optimizes steric fit
2-(Pyrimidin-2-ylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Pyrimidinylthio Antimicrobial (Mtb, C. albicans, E. faecalis) Superior activity with electron-donating pyrimidine substituent
NCGC00071218-02 (Methylphenylamino derivative) 3-Methylphenylamino Anticancer (MCF-7 cells) Modulates gene expression in breast cancer cells
Key Observations:
  • Hydrophobic Substituents : Propyl and isopropyl groups enhance activity against Mtb by facilitating interactions with hydrophobic pockets in target enzymes like InhA .
  • Electron-Donating Groups : Methoxy and pyrimidinylthio substituents improve antibacterial and antimicrobial efficacy, likely by influencing electronic density and binding affinity .
  • Steric Effects : Smaller groups (e.g., methyl) are optimal for antiviral activity, while bulkier substituents may hinder target engagement in certain contexts .
Antituberculosis Activity

The propylthio derivative () demonstrated 100% growth inhibition of Mtb, attributed to its hydrophobic side chain interacting with InhA residues. The target compound’s isopropyl group may exhibit similar efficacy but requires empirical validation .

Anticancer Activity

Sulfonamide derivatives (e.g., compound 15 in ) inhibit breast cancer (MCF-7) cell proliferation. The target compound’s phenylamino group may engage in hydrogen bonding or π-π stacking with cellular targets, though its specific activity remains uncharacterized .

Antimicrobial and Antiviral Activity
  • Antibacterial: USP/VA-1 (4-methoxyphenylamino) matched amoxicillin’s activity against E. coli, suggesting electron-rich substituents enhance membrane penetration .
  • Anti-HIV : USP/VA-2 (methyl) showed superior HIV-2 inhibition, likely due to optimized steric compatibility with viral enzymes .

Computational Insights

Docking studies () revealed that the propyl derivative forms hydrophobic interactions with InhA’s Ala95, Met147, and Phe149 residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.